1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
Overview
Description
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzene, featuring a methyl group and a nitrophenoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
Scientific Research Applications
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The nitrophenoxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitrobenzene: Similar structure but lacks the ethyl group.
4-Nitrophenyl 4-tolyl ether: Similar ether linkage but different substituents.
4-Methyl-4′-nitrodiphenyl ether: Similar nitro and methyl groups but different overall structure.
Uniqueness
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene is unique due to the presence of both a nitrophenoxyethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene, a compound with notable chemical structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms, and various biological effects based on diverse research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving aryl halides and nitrophenol derivatives. The introduction of the nitrophenoxy group is critical as it influences the compound's biological properties.
Synthesis Pathway
- Starting Materials : Aryl halides, 4-nitrophenol, ethylene derivatives.
- Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
- Reaction Conditions : Typically performed under reflux conditions for several hours to ensure complete reaction.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with phenoxy groups have shown activity against human cytomegalovirus (HCMV) with effective concentrations (EC50) ranging from 5.5 to 12 μM in cell cultures .
Antitumor Activity
Research has demonstrated that related compounds can exert significant antitumor effects. In a study involving human prostate cancer cells (PC-3), compounds derived from similar structures exhibited low micromolar concentrations with measured parameters such as GI50, TGI, and LC50 indicating their efficacy .
Antimicrobial Activity
The compound's structural analogs have also been tested for antibacterial properties. A study highlighted that certain nitrophenoxy derivatives exhibited promising antibacterial activity against various strains of bacteria, suggesting a broad spectrum of antimicrobial potential .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Viral Replication : Compounds may interfere with viral polymerase or other critical enzymes necessary for viral replication.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by modulating specific receptor expressions .
Case Study 1: Antiviral Efficacy
A series of experiments evaluated the antiviral activity of phenoxy-substituted compounds against HCMV. The results indicated that specific substitutions at the para position significantly influenced antiviral efficacy. For instance, compounds with cyano or bromo substitutions showed enhanced activity compared to their chloro counterparts .
Case Study 2: Antitumor Properties
In vitro studies on PC-3 prostate cancer cells revealed that certain derivatives led to a marked decrease in cell viability at low concentrations. The mechanism was linked to the downregulation of alpha1-adrenoreceptor subtypes, which are implicated in cell proliferation and apoptosis modulation .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXGGNTJNSZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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